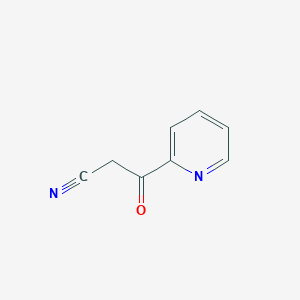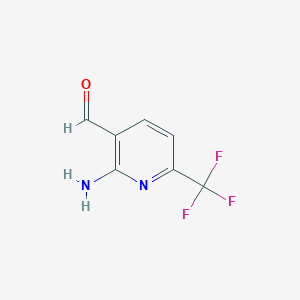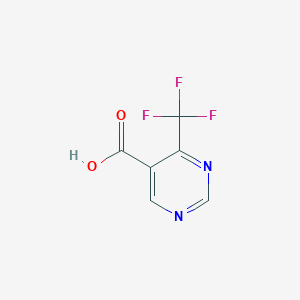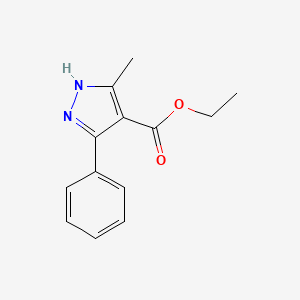
Ethyl 3-méthyl-5-phényl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which are characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A specific example of synthesis involves condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis
The molecular structure of pyrazoles, including Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate, is a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .Applications De Recherche Scientifique
Chimie Médicinale : Agents Antituberculeux
Les dérivés du pyrazole, y compris l’Ethyl 3-méthyl-5-phényl-1H-pyrazole-4-carboxylate, ont été identifiés comme des agents antituberculeux puissants. Leur structure permet l’inhibition de la croissance des mycobactéries, ce qui les rend précieux dans le développement de nouveaux médicaments thérapeutiques contre la tuberculose .
Applications Antimicrobiennes et Antifongiques
La capacité du composé à interagir avec les enzymes et les récepteurs microbiens contribue à ses propriétés antimicrobiennes et antifongiques. Cela en fait un candidat pour la création de nouveaux traitements pour lutter contre les souches résistantes de bactéries et de champignons .
Propriétés Anti-inflammatoires
La recherche a montré que les dérivés du pyrazole peuvent agir comme des agents anti-inflammatoires en modulant la réponse inflammatoire de l’organisme. Cette application est particulièrement pertinente dans la conception de médicaments pour traiter les maladies inflammatoires chroniques .
Recherche Anticancéreuse
L’this compound est étudié pour son potentiel anticancéreux. Sa structure moléculaire lui permet de cibler des lignées cellulaires cancéreuses spécifiques, ouvrant la voie au développement de thérapies anticancéreuses ciblées .
Développement de Médicaments Antidiabétiques
L’interaction du composé avec les cibles biologiques liées au métabolisme du glucose en fait un candidat prometteur pour le développement de médicaments antidiabétiques. Il pourrait conduire à de nouveaux traitements pour la prise en charge du diabète sucré .
Agriculture : Lutte Antiparasitaire
En agriculture, ce dérivé du pyrazole peut être utilisé pour développer de nouveaux pesticides. Ses propriétés chimiques lui permettent d’affecter le système nerveux des ravageurs, offrant une nouvelle approche de la lutte antiparasitaire sans nuire aux cultures .
Chimie de Coordination
En raison de sa capacité à agir comme un ligand, le composé trouve des applications en chimie de coordination. Il peut former des complexes avec divers métaux, qui sont utiles en catalyse et en science des matériaux .
Chimie Organométallique
L’this compound sert de précurseur dans la synthèse de composés organométalliques. Ces composés ont des applications en synthèse organique et dans les procédés industriels .
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
The future directions for the research and development of Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate and similar compounds could involve exploring their potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of new synthetic techniques and the study of their biological activity could also be areas of future research .
Mécanisme D'action
Target of Action
Pyrazole derivatives, to which this compound belongs, have been known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrazoles can serve as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Therefore, it can be inferred that Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate might affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it can be inferred that the compound might have multiple molecular and cellular effects.
Action Environment
It is known that the role of solvents in the tautomeric stabilization of pyrazole derivatives has been investigated , suggesting that environmental factors could potentially influence the action of Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate.
Propriétés
IUPAC Name |
ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCIGONLNLBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512845 | |
| Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76923-16-5 | |
| Record name | Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76923-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



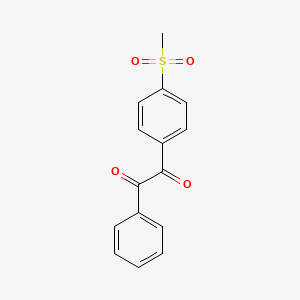
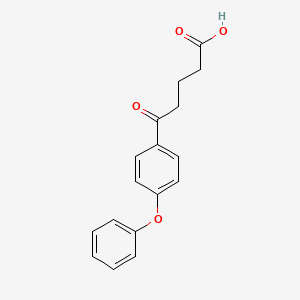

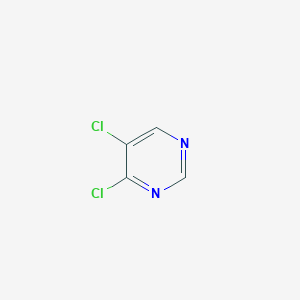

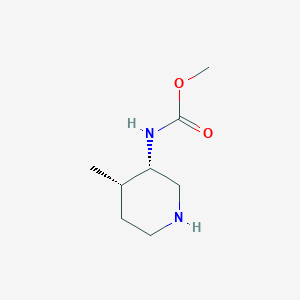
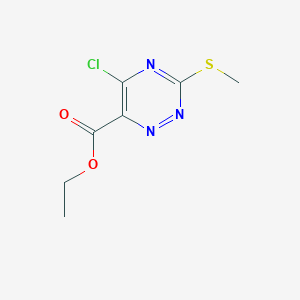

![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)
